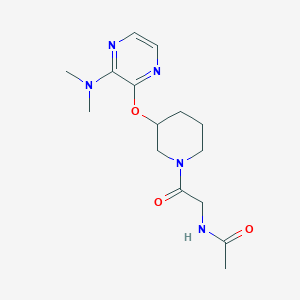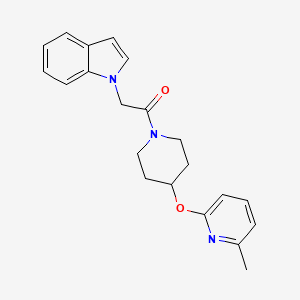
3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine, also known as MSMP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MSMP is a pyridine derivative that has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases and disorders.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
The compound 3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine is an intermediate in various chemical syntheses and catalytic processes. For instance, it has been utilized in the preparation of nicotinum methane sulfonate (NMS), a bio-renewable protic ionic liquid. NMS, derived from nicotine and methane sulfonic acid, exhibits dual acid and base functional groups, showcasing excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate under solvent-free conditions. This highlights the compound's role in promoting efficient, economic, and environmentally friendly chemical reactions (Tamaddon & Azadi, 2018).
Structural Studies and Material Science
In material science, this chemical's derivatives have been investigated for their molecular and supramolecular structures, offering insights into potential applications in metal coordination and materials engineering. The molecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been reported, showcasing their prospective as ligands for metal coordination due to their unique structural characteristics. These studies reveal the intricacies of their molecular conformations and the potential for creating complex materials and catalysts (Jacobs, Chan, & O'Connor, 2013).
Organic Chemistry and Ligand Design
In organic chemistry, the compound is pivotal in the design and synthesis of ligands. Research on methanesulfonyl-substituted compounds, such as this compound, has led to the development of novel ligands for iridium(III) complexes, which are crucial in the field of photophysics and photoredox catalysis. These studies have laid the groundwork for the synthesis of cationic bis-cyclometallated iridium(III) complexes with potential applications in light-emitting devices and photocatalysis, illustrating the compound's role in advancing the understanding and application of light-mediated chemical processes (Ertl et al., 2015).
Environmental Chemistry
In environmental chemistry, derivatives of this compound have been explored for their potential in pollution control and remediation. The methanesulfonyl radical, generated from related sulfone compounds, has been studied for its reactivity and potential in atmospheric chemistry and environmental remediation, highlighting the significance of these compounds in understanding and mitigating environmental pollutants (Reisenauer et al., 2015).
Propriétés
IUPAC Name |
2-(3-methylidenepiperidin-1-yl)-3-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-10-5-4-8-14(9-10)12-11(17(2,15)16)6-3-7-13-12/h3,6-7H,1,4-5,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLGOLPSTXNLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)N2CCCC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride](/img/structure/B2931537.png)
![5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2931538.png)




![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/no-structure.png)


![5-[(3-Fluorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2931553.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2931554.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2931555.png)
![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2931557.png)
![1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B2931559.png)